1,2,3,4-Tetrahydroisoquinoline-1-carboxylicacidhydrochloride
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Overview
Description
1,2,3,4-Tetrahydroisoquinoline-1-carboxylicacidhydrochloride is a derivative of the tetrahydroisoquinoline class of compounds. These compounds are known for their diverse biological activities and are often used in medicinal chemistry research. The hydrochloride salt form enhances the compound’s solubility in water, making it more suitable for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4-Tetrahydroisoquinoline-1-carboxylicacidhydrochloride typically involves the cyclization of phenylethylamine derivatives with aldehydes to form the tetrahydroisoquinoline core. This is followed by carboxylation and subsequent conversion to the hydrochloride salt. Common synthetic methods include:
Pictet-Spengler Reaction: This involves the condensation of a phenylethylamine derivative with an aldehyde under acidic conditions to form the tetrahydroisoquinoline core.
Bischler-Napieralski Reaction: This method involves the cyclization of a β-phenylethylamine derivative with a carboxylic acid derivative under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound often employs large-scale batch reactors where the Pictet-Spengler or Bischler-Napieralski reactions are carried out under controlled conditions to ensure high yield and purity. The final product is then purified through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
1,2,3,4-Tetrahydroisoquinoline-1-carboxylicacidhydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form isoquinoline derivatives.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
Oxidation: Isoquinoline derivatives.
Reduction: More saturated tetrahydroisoquinoline derivatives.
Substitution: Various substituted tetrahydroisoquinoline derivatives depending on the nucleophile used.
Scientific Research Applications
1,2,3,4-Tetrahydroisoquinoline-1-carboxylicacidhydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential neuroprotective effects and interactions with biological targets.
Medicine: Investigated for its potential therapeutic effects in treating neurodegenerative diseases and as an inhibitor of certain enzymes.
Industry: Used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1,2,3,4-Tetrahydroisoquinoline-1-carboxylicacidhydrochloride involves its interaction with various molecular targets, including enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. In neuroprotective applications, it may interact with neurotransmitter receptors, influencing signal transduction pathways and providing protective effects against neurotoxicity.
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid: Similar in structure but differs in the position of the carboxylic acid group.
Isoquinoline: The fully aromatic counterpart of tetrahydroisoquinoline.
Phenylethylamine: The precursor in the synthesis of tetrahydroisoquinoline derivatives.
Uniqueness
1,2,3,4-Tetrahydroisoquinoline-1-carboxylicacidhydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its hydrochloride salt form enhances its solubility and stability, making it more suitable for various applications compared to its non-salt counterparts.
Properties
IUPAC Name |
hydron;1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid;chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2.ClH/c12-10(13)9-8-4-2-1-3-7(8)5-6-11-9;/h1-4,9,11H,5-6H2,(H,12,13);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMPYPSNDPNMYIO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[H+].C1CNC(C2=CC=CC=C21)C(=O)O.[Cl-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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